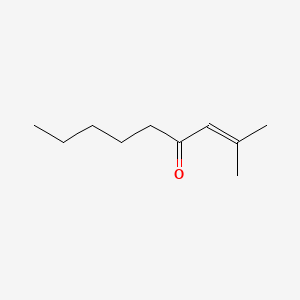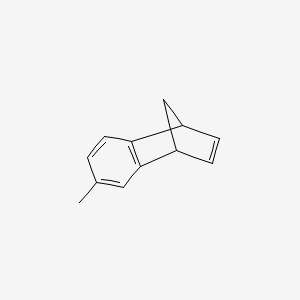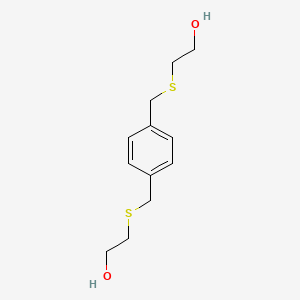
1,4-Bis(hydroxyethylthiomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(hydroxyethylthiomethyl)benzene is an organic compound characterized by the presence of two hydroxyethylthiomethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(hydroxyethylthiomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)benzene with sodium thioglycolate, followed by hydrolysis to introduce the hydroxyethyl groups. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is often purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(hydroxyethylthiomethyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,4-Bis(hydroxyethylthiomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(hydroxyethylthiomethyl)benzene involves its interaction with various molecular targets. The hydroxyethylthiomethyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzene ring provides a stable framework that can facilitate these interactions. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but lacks the hydroxyethyl groups.
1,4-Bis(phenylethynyl)benzene: Contains ethynyl groups instead of hydroxyethylthiomethyl groups.
1,4-Bis(benzimidazol-2-yl)benzene: Contains benzimidazole groups instead of hydroxyethylthiomethyl groups.
Uniqueness
1,4-Bis(hydroxyethylthiomethyl)benzene is unique due to the presence of hydroxyethylthiomethyl groups, which impart distinct chemical reactivity and potential biological activity. These groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
7321-13-3 |
|---|---|
Molecular Formula |
C12H18O2S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethylsulfanylmethyl)phenyl]methylsulfanyl]ethanol |
InChI |
InChI=1S/C12H18O2S2/c13-5-7-15-9-11-1-2-12(4-3-11)10-16-8-6-14/h1-4,13-14H,5-10H2 |
InChI Key |
PQQKUWMULZZXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCCO)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)
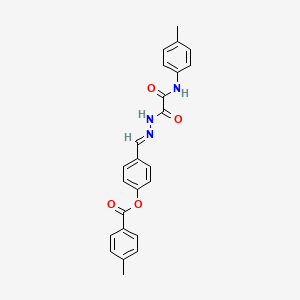

![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
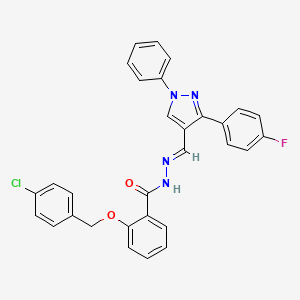
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)
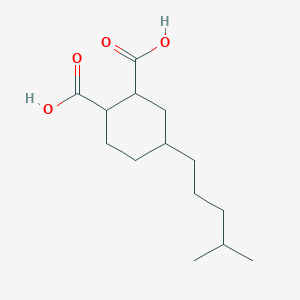
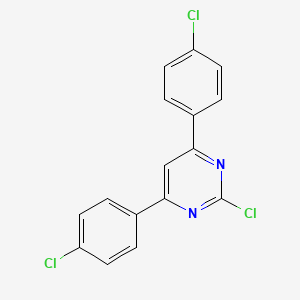
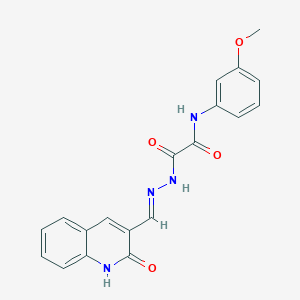

![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
